6-Chloro-2,3-difluorotoluene
Description
Contextualizing 6-Chloro-2,3-difluorotoluene within the Landscape of Fluorinated and Chlorinated Aromatics
This compound is a polysubstituted aromatic compound featuring a toluene (B28343) backbone with one chlorine and two fluorine atoms attached to the benzene (B151609) ring. bldpharm.comapolloscientific.co.ukbldpharm.com Its chemical formula is C7H5ClF2, and it has a molecular weight of 162.56 g/mol . bldpharm.com This specific substitution pattern places it within the broader category of halogenated aromatic compounds, which are crucial intermediates in organic synthesis. scholaris.ca
The presence of both chlorine and fluorine atoms on the aromatic ring makes this compound a valuable building block for creating more complex molecules. Fluorinated and chlorinated aromatics are known for their unique electronic properties and their ability to participate in a variety of chemical reactions. For instance, the related compound 2,6-difluorotoluene (B1296929) is used in the synthesis of 2,6-difluorobenzaldehyde (B1295200). sigmaaldrich.comacs.org Similarly, derivatives of this compound can be anticipated to serve as precursors for a range of specialized chemicals.
Significance of Halogenation Patterns in Aromatic Systems
The specific arrangement of halogen atoms on an aromatic ring, known as the halogenation pattern, is of paramount importance as it dictates the chemical reactivity and physical properties of the molecule. purechemistry.org In electrophilic aromatic substitution reactions, the position of incoming substituents is directed by the existing groups on the ring. chemistrysteps.com Halogens are generally considered deactivating groups, yet they are ortho-, para-directing. chemistrysteps.com The interplay of inductive and resonance effects of the halogens influences the electron density distribution within the aromatic ring, thereby affecting its reactivity towards electrophiles and nucleophiles.
The unique substitution pattern of this compound, with halogens at the 2, 3, and 6 positions, creates a distinct electronic environment around the benzene ring. This specific arrangement can lead to unique reactivity and makes it a valuable intermediate for synthesizing compounds that might be difficult to access through other routes. The study of how different halogenation patterns affect π-π stacking interactions is also an active area of research, with implications for ligand design and understanding biological systems. semanticscholar.org
Historical Perspectives on the Synthesis and Characterization of Polysubstituted Toluene Derivatives
The synthesis of polysubstituted toluene derivatives has a long history, with various methods developed to introduce different functional groups onto the toluene scaffold. Early methods often relied on electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. wikipedia.org For instance, the chlorination of toluene in the presence of a Lewis acid like FeCl3 yields a mixture of ortho- and para-chlorotoluene. wikipedia.org
Over the years, more sophisticated methods have been developed to achieve greater control over the regioselectivity of these reactions. For example, the use of directing groups can guide the substitution to specific positions on the aromatic ring. researchgate.net The synthesis of α,α-difluorotoluene has been achieved through various routes, including the reaction of α,α-dichlorotoluene with antimony (III) fluoride (B91410) and the reaction of benzaldehyde (B42025) with sulfur tetrafluoride. orgsyn.org The development of halogen-metal exchange reactions has also provided powerful tools for preparing functionalized organometallic reagents from halogenated aromatics, which can then be used to create a wide variety of polysubstituted compounds. acs.org The synthesis of polysubstituted naphthalenes, for instance, has been achieved through reactions involving arynes. researchgate.net
The characterization of these compounds has evolved alongside synthetic methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are routinely used to confirm the structure and purity of newly synthesized derivatives. ambeed.comnih.gov Advanced techniques like X-ray crystallography can provide detailed information about the three-dimensional structure of these molecules. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3,4-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXTVWMCENIWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288520 | |
| Record name | 1-Chloro-3,4-difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-23-9 | |
| Record name | 1-Chloro-3,4-difluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,4-difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 6 Chloro 2,3 Difluorotoluene
Advanced Synthetic Routes and Reaction Mechanisms for 6-Chloro-2,3-difluorotoluene
The synthesis of polysubstituted aromatic compounds like this compound is a complex task that hinges on the regioselective introduction of multiple halogen substituents. The electronic effects of existing groups on the aromatic ring, whether activating or deactivating, and their directing influence (ortho, para, or meta), are paramount considerations in designing a successful synthetic strategy.
Regioselective Fluorination and Chlorination Strategies for Toluene (B28343) Scaffolds
Achieving the specific 6-chloro-2,3-difluoro substitution pattern on a toluene ring necessitates sophisticated halogenation techniques that can overcome the inherent challenges of selectivity.
The halogenation of toluene can proceed via two primary mechanisms: electrophilic substitution on the aromatic ring or free-radical substitution on the methyl group. libretexts.orgaakash.ac.in The reaction conditions dictate the pathway. Ring substitution is favored by the presence of a Lewis acid catalyst (such as FeCl₃ or AlCl₃) at room temperature, which polarizes the halogen molecule, creating a strong electrophile (e.g., Cl⁺). libretexts.orgaakash.ac.in The methyl group is an ortho-, para-director, meaning electrophilic attack will preferentially occur at positions 2, 4, and 6. libretexts.org
In contrast, free-radical halogenation occurs on the side-chain (benzylic position) under UV light or at high temperatures. libretexts.orgjove.com This reaction involves the formation of a resonance-stabilized benzylic radical, making it highly regioselective for the methyl group. jove.com
For complex substitution patterns, directed C-H functionalization offers a powerful strategy. This approach uses a directing group temporarily attached to the molecule to guide a metal catalyst to a specific C-H bond, typically in the ortho position. scispace.comresearchgate.net Transition metal catalysts, such as palladium and nickel, are often employed in these reactions, which can increase the accessibility of synthetically valuable aryl halides. researchgate.net While specific applications for this compound are not extensively detailed, the principles of using directing groups to control the regiochemistry of halogenation are broadly applicable in organic synthesis. scispace.com
The Halogen Exchange (Halex) reaction is a cornerstone of industrial aromatic fluorination. It involves the nucleophilic substitution of a chloro or bromo substituent with fluoride (B91410), typically using an anhydrous alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent at high temperatures (150-250 °C). wikipedia.orgacsgcipr.org The reaction is most effective for aromatic rings that are "activated" by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex formed during the SNAr mechanism. acsgcipr.orggaylordchemical.com
A powerful strategy to control regioselectivity involves introducing a strongly directing and activating group, such as a sulfonyl chloride (-SO₂Cl) group. A convenient synthesis for 1-chloro-2,6-difluorobenzene utilizes this approach, starting from 1,3-dichlorobenzene. researchgate.net The process involves chlorosulfonation, followed by a catalytic Halex-fluorination, and finally, desulfonylation. researchgate.net This method is noteworthy as it is designed to specifically isolate the 2,6-isomer while avoiding the formation of the difficult-to-separate 1-chloro-2,3-difluorobenzene (B1304198) isomer, highlighting the challenges in precisely controlling the fluorination position. researchgate.net This implies that similar Halex reactions on related dichlorotoluene precursors could potentially yield this compound, but may require careful separation from other isomers.
Multistep Organic Transformations Leading to this compound
Direct, single-step synthesis of this compound is challenging. Therefore, multi-step sequences starting from more readily available precursors are the most practical approach.
A plausible synthetic route starts from 1,2-difluorobenzene . A patented method describes a directed ortho-lithiation to introduce a formyl group, yielding 2,3-difluorobenzaldehyde. This intermediate can then undergo subsequent chlorination at position 6. Although the patent focuses on the aldehyde, the reduction of the formyl group to a methyl group would complete the synthesis of this compound.
Table 1: Lithiation-Formylation Conditions for a Benzaldehyde (B42025) Precursor
| Substrate | Base | Formylating Agent | Temperature (°C) | Yield (%) | Reference |
|---|
Another innovative approach begins with the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene. This reaction forms 3,3,4,4-tetrafluorocyclohex-1-ene, which can be selectively converted into 1-chloro-2,3-difluorobenzene through halogenation and dehydrohalogenation steps. researchgate.net Methylation of this product would then yield the target compound.
Synthesis from dichlorotoluenes is also a viable strategy. For instance, 2,6-dichlorotoluene (B125461) can be converted to 2,6-difluorotoluene (B1296929). researchgate.netacs.org This transformation involves chlorosulfonation, followed by a Halex-fluorination and desulfination, demonstrating that a chloro-substituted toluene can be a precursor to a fluoro-substituted one. researchgate.net Applying this logic, a suitably substituted dichlorotoluene, such as 2,3-dichloro-6-chlorotoluene (if available), could potentially undergo selective Halex fluorination to yield the desired product.
Catalysis is crucial for controlling the regioselectivity and improving the efficiency of halogenation reactions on toluene and its derivatives.
For ring chlorination, Lewis acids like iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are traditional catalysts that enhance the electrophilicity of chlorine. aakash.ac.in Heterogeneous catalysts, such as zeolites, have emerged as a way to improve regioselectivity, particularly towards the para-isomer, due to shape-selective constraints within their porous structures. nih.govresearchgate.net For example, nanosized zeolite K-L catalysts have shown high activity for the chlorination of toluene, yielding a high selectivity for p-chlorotoluene at complete toluene conversion. nih.gov H-L type molecular sieves, with chloroacetic acid as a co-catalyst, have also been used to increase the para/ortho ratio in toluene chlorination. google.com
In fluorination reactions, particularly the Halex process, phase-transfer catalysts like tetraethylene glycol dimethyl ether (TEGDME) or tetraphenylphosphonium (B101447) bromide are often essential. researchgate.net These catalysts help transfer the fluoride anion from the solid phase (e.g., KF) to the organic phase where the reaction occurs, improving reaction rates and yields. acsgcipr.org
For benzylic chlorination (side-chain), the reaction is typically a free-radical process that does not require a catalyst but is initiated by UV light or heat. jove.com However, iron-containing catalysts can induce the chlorination of mono- and difluorotoluenes at the benzylic position using reagents like CCl₄. researchgate.net
Table 2: Catalytic Systems for Selective Halogenation of Toluene Derivatives
| Reaction | Catalyst System | Substrate | Product(s) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Ring Chlorination | Nanosized Zeolite K-L | Toluene | p-chlorotoluene, o-chlorotoluene | Selectivity of 76.2% for p-chlorotoluene | nih.gov |
| Ring Chlorination | H-L type molecular sieve / Chloroacetic acid | Toluene | p-chlorotoluene, o-chlorotoluene | Significantly improves selectivity for p-chlorotoluene | google.com |
| Ring Chlorination | KHSO₅ / KCl (catalyst-free) | Toluene | Chlorotoluenes (aromatic) or Benzyl (B1604629) chloride (side-chain) | Regioselectivity controlled by solvent choice | rsc.org |
| Halex Fluorination | TEGDME | 2,4-Dichlorobenzaldehyde | 2,4-Difluorobenzaldehyde | Phase-transfer catalyst enables reaction |
Role of Catalysis in Enhancing Selectivity and Yield
Lewis Acid Catalysis in Fluorination
The synthesis of fluorinated aromatic compounds, including this compound, often employs fluorination reactions where Lewis acids play a crucial catalytic role. Lewis acids are utilized to enhance the electrophilicity of fluorinating agents, thereby facilitating the substitution of other groups with fluorine. acs.orglumenlearning.com A common strategy involves the use of a Lewis acid to activate a fluorine source, making it more reactive towards an aromatic ring. For instance, Lewis acids like antimony pentachloride (SbCl5), molybdenum pentachloride (MoCl5), and iron trichloride (B1173362) (FeCl3) can be used to catalyze fluorination reactions. google.com
In the context of producing compounds structurally related to this compound, such as 2,6-dichloro-trifluorotoluene, a multi-step synthesis can involve a fluorination step catalyzed by a Lewis acid. For example, 2,6-dichloro-chlorodifluorotoluene can be reacted with hydrogen fluoride in the presence of a Lewis acid catalyst like antimony pentachloride to yield the trifluorinated product. google.com The amount of Lewis acid catalyst used can range from 0.001 to 10 equivalents relative to the substrate. google.com The reaction temperature for such fluorinations can vary widely, from -20°C to 250°C, with a preferred range often being 20-100°C. google.com
The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. For example, in the hydrofluorination of certain organic substrates, BF3·OEt2 and TiF4 have been shown to be effective Lewis acids. researchgate.net The Lewis acid is thought to increase the acidity of the HF source, leading to protonation of the substrate, which is then followed by a fluoride attack. researchgate.net The strength of a Lewis acid can be influenced by the solvent used in the reaction, which underscores the importance of optimizing reaction conditions. researchgate.netresearchgate.net
The table below summarizes the role of various Lewis acids in fluorination reactions relevant to the synthesis of halogenated aromatic compounds.
| Lewis Acid | Fluorinating Agent | Substrate Type | Key Findings |
| Antimony Pentachloride (SbCl5) | Hydrogen Fluoride (HF) | Chlorinated Toluene Derivative | Catalyzes the replacement of chlorine with fluorine. google.com |
| Titanium(IV) tert-butoxide (Ti(OtBu)4) | N-Fluoromethanesulfonimide (Me-NFSI) | Malonates | Catalyzes selective mono-fluorination, with steric bulk of the catalyst preventing side reactions. fluorine1.ru |
| Boron Trifluoride Etherate (BF3·OEt2) | Triethylamine trishydrofluoride (Et3N·3HF) | Alkynyl Sulfides | Activates the HF source for hydrofluorination. researchgate.net |
| Iron(III) Perchlorate (Fe(ClO4)3·6H2O) | Not specified | Cyclopentadiene | Acts as a catalyst in asymmetric Diels-Alder reactions, a related area of organic synthesis. researchgate.net |
It is important to note that the direct fluorination of aromatic rings can be challenging due to the high reactivity of fluorinating agents. rsc.org Lewis acid catalysis provides a method to control this reactivity and achieve selective fluorination.
Metal Ion Complexes in Oxidation Processes
Metal ion complexes are pivotal in catalytic oxidation processes for the synthesis of aromatic aldehydes from substituted toluenes, a pathway relevant to the potential synthesis of precursors for this compound. These complexes can facilitate the oxidation of a methyl group on a toluene derivative to a formyl group. For instance, the oxidation of 2,6-difluorotoluene to 2,6-difluorobenzaldehyde (B1295200) can be achieved using a catalyst system composed of cobalt, molybdenum, and bromine ion complexes in acetic acid with hydrogen peroxide as the oxidant. google.com This process can be run continuously in a microchannel reactor, offering high efficiency and safety. google.com
Similarly, the oxidation of 3-Chloro-2,6-difluorotoluene can be catalyzed by cobalt(II) acetate (B1210297) (Co(OAc)₂) and sodium molybdate (B1676688) (Na₂MoO₄) with hydrogen peroxide, promoted by sodium bromide (NaBr), in a microchannel reactor at 50°C, yielding 6-Chloro-2,3-difluorobenzaldehyde. The mechanism is believed to be a radical-mediated oxidation where bromide ions facilitate the activation of hydrogen peroxide.
Transition metal complexes, particularly those of iron, copper, and ruthenium, are widely studied for their catalytic activity in oxidation reactions. nih.govmdpi.commdpi.com Ruthenium complexes, for example, can act as efficient pre-catalysts for Oppenauer-type oxidations. nih.gov The design of the ligand coordinated to the metal ion is crucial, as it can influence the catalyst's stability and reactivity. mdpi.com In some systems, the ligand itself can be "non-innocent," meaning it actively participates in the redox process. mdpi.com
The following table details examples of metal ion complexes used in the oxidation of substituted toluenes.
| Metal Ion Complex/Catalyst System | Substrate | Product | Oxidant | Key Conditions |
| Cobalt, Molybdenum, and Bromine ion complexes | 2,6-difluorotoluene | 2,6-difluorobenzaldehyde | Hydrogen Peroxide | Acetic acid solvent, continuous flow reactor. google.com |
| Co(OAc)₂ and Na₂MoO₄ with NaBr | 3-Chloro-2,6-difluorotoluene | 6-Chloro-2,3-difluorobenzaldehyde | Hydrogen Peroxide | 50°C, microchannel reactor. |
| Cobalt acetate and Sodium molybdate with Sodium bromide | 2,4-difluorotoluene | 2,4-difluorobenzaldehyde | Hydrogen Peroxide | Acetic acid solvent, continuous flow reactor. google.com |
The use of metal ion complexes in oxidation processes offers a versatile and effective method for the synthesis of key intermediates required for the production of complex halogenated aromatic compounds.
Novel Synthetic Approaches and Green Chemistry Principles
Microwave-Assisted Synthesis in Halogenated Aryl Systems
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and enhanced selectivity. scielo.org.mxresearchgate.net This "green" technology often allows for reactions to be carried out under solvent-free conditions, further minimizing environmental impact. scielo.org.mx In the context of halogenated aryl systems, microwave irradiation can dramatically accelerate reactions that would otherwise require long heating times. scielo.org.mxacs.org
For example, the synthesis of 2'-O-aryluridine derivatives containing halogenated aryl groups has been successfully achieved using microwave-assisted methods. acs.org These reactions, which involve the coupling of a protected uridine (B1682114) with various halogenated phenols, showed significantly reduced reaction times and good to excellent yields. acs.org Such halogenated aryl products can serve as versatile intermediates for further functionalization through reactions like the Buchwald-Hartwig amination. acs.orgacs.org
Microwave technology is not limited to substitution reactions. It has also been applied to the synthesis of various heterocyclic compounds, including oxazoles and imidazolidinethiones, often with improved efficiency compared to conventional heating methods. nih.govjmcs.org.mx The heating mechanism in microwave-assisted synthesis involves both dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture. researchgate.net
The following table provides examples of microwave-assisted synthesis of halogenated and other aromatic systems.
| Reaction Type | Substrates | Product Type | Key Advantages of Microwave-Assisted Method |
| O-Arylation | Protected Uridine, Halogenated Phenols | 2'-O-Aryluridine Derivatives | Reduced reaction times (e.g., minutes vs. hours), good yields. acs.org |
| Cycloaddition | Substituted Aryl Aldehydes, TosMIC | 5-Substituted Oxazoles | Highly efficient, short reaction times (e.g., 8 minutes), high yields (e.g., 96%). nih.gov |
| Vilsmeier-Haack Reaction | Pyridone Derivatives, POCl₃/DMF | 6-chloro-5-formyl-1,4-dihydropyridines | Rapid (5 min), high purity, minimal purification needed. mdpi.com |
| Reductive Amination | Various Aldehydes/Ketones, Ammonium Formate | Primary Aryl/Heteroarylamines | One-pot synthesis, efficient and convenient. researchgate.net |
The application of microwave-assisted synthesis represents a significant step towards more sustainable and efficient chemical manufacturing processes for halogenated aryl compounds.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has become an increasingly important technology in organic synthesis, offering enhanced safety, better process control, and improved scalability compared to traditional batch methods. researchgate.netrsc.org This is particularly true for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.org The halogenation of organic compounds, which often involves reactive and corrosive materials like elemental halogens, is a prime example of a process that benefits from continuous flow technology. rsc.orgrsc.org
The use of microreactors in continuous flow systems provides a large surface-area-to-volume ratio, leading to excellent heat and mass transfer. researchgate.net This allows for reactions to be performed under conditions that would be unsafe or difficult to control on a larger scale in a batch reactor. For instance, the on-site generation and immediate use of hazardous reagents like chlorine gas (Cl₂) can be safely managed in a flow setup. researchgate.net
While direct examples of the continuous flow synthesis of this compound are not prevalent in the provided search results, the principles are highly applicable. The synthesis of related compounds, such as 1-Bromo-2,4,5-trifluorobenzene, has been demonstrated using continuous flow methods. researchgate.net Furthermore, the oxidation of substituted toluenes to aldehydes, a key transformation for precursors, has been successfully implemented in continuous flow reactors. google.comgoogle.com These systems allow for precise control of residence time and reaction temperature, leading to optimized product distribution and minimized side reactions. google.com The potential to combine multiple reaction steps into a single, continuous operation further highlights the advantages of this technology for multi-step syntheses. rsc.orgnih.gov
The table below outlines the key features and benefits of continuous flow synthesis for halogenated aromatic compounds.
| Feature | Description | Benefit for Halogenated Aryl Synthesis |
| Enhanced Heat Transfer | Large surface-area-to-volume ratio in microreactors allows for rapid dissipation of heat. | Safe handling of highly exothermic halogenation and oxidation reactions. rsc.org |
| Precise Control | Accurate control over reaction time, temperature, and stoichiometry. | Improved selectivity and yield, minimizing byproduct formation. google.comresearchgate.net |
| Increased Safety | Small reaction volumes and on-demand generation of hazardous reagents minimize risks. | Safer use of toxic and corrosive reagents like elemental halogens and strong acids. rsc.orgresearchgate.net |
| Scalability | Scaling up production is achieved by running the process for longer or using multiple reactors in parallel. | More straightforward and predictable scale-up from laboratory to industrial production. researchgate.net |
Continuous flow synthesis offers a promising avenue for the efficient, safe, and scalable production of this compound and other complex halogenated aromatic compounds.
Reaction Chemistry and Transformational Capabilities
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The chemical reactivity of this compound is largely dictated by the nature of the substituents on the aromatic ring. The chlorine and fluorine atoms are electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution (EAS). dalalinstitute.comlkouniv.ac.in Conversely, these same groups activate the ring for nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comwikipedia.org
Electrophilic Aromatic Substitution (EAS)
Nucleophilic Aromatic Substitution (SNA_r)
SNA_r is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orggovtpgcdatia.ac.in This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups or, to a lesser extent, halogens, particularly when they are positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate called a Meisenheimer complex. libretexts.orgdalalinstitute.com
In this compound, the chlorine and fluorine atoms can act as leaving groups. The presence of multiple electron-withdrawing fluorine atoms on the ring makes it susceptible to nucleophilic attack. A strong nucleophile could potentially displace one of the halogen atoms. The fluorine atoms are generally better leaving groups in SNA_r than chlorine, but the specific outcome would depend on the reaction conditions and the nucleophile used. For example, reaction with a nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of one of the fluorine atoms or the chlorine atom. masterorganicchemistry.com
The table below summarizes the key characteristics of electrophilic and nucleophilic aromatic substitution in the context of a substituted benzene (B151609) ring like this compound.
| Reaction Type | Attacking Species | Ring Requirement | Intermediate | Role of Halogen Substituents |
| Electrophilic Aromatic Substitution (EAS) | Electrophile | Electron-rich | Arenium ion (cationic) | Deactivating, ortho-, para-directing. dalalinstitute.comlkouniv.ac.in |
| Nucleophilic Aromatic Substitution (SNA_r) | Nucleophile | Electron-poor | Meisenheimer complex (anionic) | Activating, act as leaving groups. wikipedia.orglibretexts.org |
An in-depth analysis of the synthetic methodologies and reaction pathways for the chemical compound this compound reveals its versatility as a precursor in organic synthesis. The reactivity of this compound is primarily centered around its methyl group and the aromatic ring, allowing for a variety of transformations.
2 Reactions at the Methyl Group: Oxidation and Further Functionalization
The methyl group of this compound serves as a key handle for functional group interconversion, primarily through oxidation reactions. These transformations are crucial for the synthesis of more complex molecules, such as aldehydes and carboxylic acids, which are valuable intermediates in medicinal and materials chemistry.
Catalytic oxidation provides a direct route to convert the methyl group into a formyl group, yielding 6-Chloro-2,3-difluorobenzaldehyde. This reaction is analogous to the oxidation of other substituted toluenes. google.com Industrial methods often employ transition metal catalysts and an oxidizing agent in a suitable solvent. For instance, processes for similar structures like 2,6-difluorotoluene utilize a catalyst system composed of cobalt and molybdenum salts, with hydrogen peroxide as the oxidant and acetic acid as the solvent. google.com These reactions can be performed in continuous flow microchannel reactors to enhance control over reaction parameters and improve safety and efficiency. google.com
The primary product of this oxidation, 6-Chloro-2,3-difluorobenzaldehyde, can be further functionalized. It can undergo subsequent oxidation to form the corresponding carboxylic acid, 6-Chloro-2,3-difluorobenzoic acid. Conversely, reduction of the aldehyde group leads to the formation of 6-Chloro-2,3-difluorobenzyl alcohol. These derivatives highlight the synthetic utility of the initial methyl group oxidation.
Table 1: Illustrative Oxidation and Subsequent Reactions
| Starting Material | Reaction Type | Typical Reagents/Conditions | Major Product |
|---|---|---|---|
| This compound | Oxidation | Co(OAc)₂, Na₂MoO₄, H₂O₂, Acetic Acid google.com | 6-Chloro-2,3-difluorobenzaldehyde |
| 6-Chloro-2,3-difluorobenzaldehyde | Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 6-Chloro-2,3-difluorobenzoic acid |
| 6-Chloro-2,3-difluorobenzaldehyde | Reduction | Reducing Agent (e.g., NaBH₄) | 6-Chloro-2,3-difluorobenzyl alcohol |
3 Radical Reactions and Their Application in Derivatization
The benzylic position of this compound is susceptible to radical reactions, providing an alternative pathway for derivatization. The stability of the intermediate benzylic radical makes this position a prime target for hydrogen abstraction. masterorganicchemistry.com
Free radical halogenation, for example, can be used to introduce a halogen atom onto the methyl group. This reaction is typically initiated by UV light or a radical initiator. The selectivity of the halogenation depends on the reagent used. masterorganicchemistry.com The resulting 6-chloro-2,3-difluorobenzyl halide is a highly versatile intermediate. It can participate in various nucleophilic substitution reactions to introduce a wide range of functional groups, thereby expanding the synthetic possibilities.
Furthermore, radical reactions can be employed to form carbon-heteroatom bonds. For instance, the irradiation of similar α-halo-difluorotoluene derivatives in the presence of sodium arylselenolates results in the formation of aryl α,α-difluorobenzyl selenium compounds, proceeding through a radical-mediated pathway. scribd.com This suggests that this compound could be functionalized in a similar manner to create selenium-containing derivatives, which have applications in various areas of organic synthesis.
Table 2: Potential Radical Derivatization of the Methyl Group
| Reaction Type | Reagent | Intermediate | Potential Product Class |
|---|---|---|---|
| Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | 6-Chloro-2,3-difluorobenzyl radical | Benzyl Halides |
| Radical Selenation | ArSeNa, Irradiation | 6-Chloro-2,3-difluorobenzyl radical | Benzyl Selenium Ethers scribd.com |
4 Exploration of Cycloaddition and Rearrangement Pathways
The aromatic ring of this compound, with its specific substitution pattern, possesses the potential to participate in cycloaddition and rearrangement reactions, leading to the formation of complex polycyclic and heterocyclic structures.
Cycloaddition reactions are powerful tools for ring construction in organic synthesis. mdpi.com The electron-deficient nature of the fluorinated benzene ring could allow it to act as a component in various cycloaddition reactions. While specific examples involving this compound are not extensively documented, the reactivity of similar compounds suggests potential pathways. For instance, arynes, which are highly reactive intermediates, can be generated from halogenated aromatic compounds and subsequently trapped in cycloaddition reactions. cas.cn It is conceivable that this compound could serve as a precursor to a difluorochloro-benzyne, which would readily undergo [4+2] or [3+2] cycloadditions. cas.cnuchicago.edu
Rearrangement reactions offer another avenue for structural modification. Thermolysis of certain fluorinated cyclic compounds has been shown to yield substituted difluorotoluenes, indicating that skeletal rearrangements are possible. researchgate.net The gas-phase pyrolysis of specifically designed precursors can lead to the formation of substituted 1,2-difluorobenzenes through a sequence involving cycloaddition and subsequent elimination or rearrangement. researchgate.net These methodologies suggest that, under the appropriate thermal or catalytic conditions, the carbon skeleton of this compound or its derivatives could potentially undergo rearrangement to afford novel structural motifs.
Based on a comprehensive review of available scientific literature, detailed experimental and computational studies focusing specifically on this compound are not present in the provided search results. Research in the fields of advanced spectroscopic characterization and quantum mechanical modeling has been conducted on structurally similar compounds, such as other isomers of chlorodifluorotoluene and various fluorotoluene derivatives. dntb.gov.uaacs.orgrsc.orgresearchgate.netresearchgate.net However, specific data for the 6-chloro-2,3-difluoro isomer, as required by the detailed outline, is unavailable.
Therefore, it is not possible to generate an article that adheres to the strict content requirements for "Advanced Spectroscopic Characterization and Computational Analysis of this compound" focusing on its microwave spectroscopy, internal rotation barriers, torsion-vibration interactions, and specific computational modeling, as the primary research for this particular compound has not been published or is not accessible through the conducted searches.
Information is available for related molecules, including:
2-Fluoro-6-chlorotoluene : Studies have investigated its methyl torsion barriers and torsion-vibration coupling. researchgate.netpublish.csiro.auacs.org
Difluorotoluene isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-) : Extensive research using microwave spectroscopy and computational methods has been performed on these compounds to determine their rotational constants, internal rotation dynamics, and conformational landscapes. rsc.orgresearchgate.netresearchgate.netd-nb.infocdnsciencepub.commdpi.comorcid.org
Other halogenated toluenes : The effects of different halogen substitutions on methyl torsional barriers have been systematically studied. uni-hannover.denih.gov
Without primary sources on this compound, any attempt to create the requested article would involve extrapolating from these related compounds, which would violate the instruction to focus solely on the specified molecule and could lead to scientifically inaccurate representations.
Advanced Spectroscopic Characterization and Computational Analysis of 6 Chloro 2,3 Difluorotoluene
Computational Chemistry and Quantum Mechanical Modeling
Investigation of Intermolecular Interactions and Solvation Effects
The study of intermolecular interactions and solvation effects is critical for understanding the chemical behavior and physical properties of 6-Chloro-2,3-difluorotoluene in various environments. Solvation, the interaction between a solute and the solvent molecules surrounding it, can significantly influence the conformational preferences, reactivity, and spectroscopic characteristics of the molecule. Computational and spectroscopic methods are the primary tools for elucidating these complex interactions.
Research into the solvation effects on halogenated toluenes often employs Nuclear Magnetic Resonance (NMR) spectroscopy to probe changes in the molecular environment. Long-range spin-spin coupling constants, particularly those between protons on the methyl group and fluorine or protons on the aromatic ring, are sensitive to the solvent environment. Changes in these coupling constants can indicate shifts in conformational equilibria and the nature of solute-solvent interactions.
While specific detailed studies on the solvation of this compound are not extensively documented in publicly available literature, research on the closely related compound 2,3-difluorotoluene provides a clear framework for such investigations. A study on its conformational behavior utilized NMR spectral data in different solvents to understand these effects. cdnsciencepub.com For instance, the long-range coupling constants were measured in a non-polar solvent mixture (CS₂/C₆D₁₂) and a more polar solvent (acetone-d₆). cdnsciencepub.com
The data revealed that the coupling constants, which are dependent on the molecule's torsional angles and conformation, vary with the solvent. This variation is attributed to the solvent's dielectric constant and its ability to stabilize different conformers. For example, the coupling constant over six bonds between the para-proton and the methyl protons (⁶Jp(H,CH)) and the coupling over five bonds between the fluorine atom and the methyl protons (⁵Jm(F,CH₃)) show distinct values in different solvents, reflecting the influence of the solvent on the rotational barrier of the methyl group. cdnsciencepub.com
In one such analysis of 2,3-difluorotoluene, the following NMR coupling constants were reported, illustrating the impact of the solvent medium. cdnsciencepub.com
Table 1: Solvent Effects on NMR Spin-Spin Coupling Constants (in Hz) for 2,3-Difluorotoluene
| Coupling Constant | Value in Acetone-d₆ solution | Value in CS₂/C₆D₁₂ solution |
|---|---|---|
| ⁵J(F,CH₃) | -0.147 | -0.170 |
| ⁶J(H,CH) | -0.202 | Not Reported |
| ⁵J(H,CH) | 0.357 | Not Reported |
Applications of 6 Chloro 2,3 Difluorotoluene in Specialized Chemical Synthesis
Role as an Intermediate in Advanced Materials and Specialty Chemicals
The unique electronic properties conferred by the fluorine and chlorine substituents make 6-Chloro-2,3-difluorotoluene a significant building block in materials science. These halogen atoms can influence molecular polarity, intermolecular interactions, and thermal stability, which are critical parameters in the design of advanced materials.
Fluorinated compounds are integral to the development of modern liquid crystal displays (LCDs) and advanced polymers. The inclusion of fluorine atoms, particularly in specific arrangements on an aromatic core, can significantly alter the dielectric anisotropy, viscosity, and optical properties of these materials.
Research into liquid crystals has highlighted the importance of lateral difluoro-substituents on aromatic rings for creating materials with negative dielectric anisotropy, a key requirement for technologies like vertical alignment (VA) LCDs. The 2,3-difluoro substitution pattern, as present in this compound, is particularly effective in generating a strong lateral dipole moment. pharmanoble.com By serving as a foundational core, this compound can be chemically modified and integrated into larger, rod-like molecules characteristic of liquid crystals, thereby imparting these desirable electronic properties.
In the realm of specialty polymers, substituted benzaldehydes are key monomers for producing materials with tailored characteristics. For instance, various difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized via the Knoevenagel condensation of the corresponding benzaldehydes with isobutyl cyanoacetate. eurofins.com These acrylate (B77674) monomers can then be copolymerized with other monomers, such as styrene, to produce high-performance polymers. eurofins.comchemrxiv.org this compound can be readily oxidized to 6-chloro-2,3-difluorobenzaldehyde, positioning it as a direct precursor for monomers used in the synthesis of these specialized fluoropolymers.
Table 1: Role in Advanced Material Precursors This table is interactive.
| Precursor Derived From this compound | Target Material Class | Key Property Contribution |
|---|---|---|
| 2,3-Difluoroaryl-based cores | Liquid Crystals | Negative Dielectric Anisotropy |
Beyond liquid crystals and polymers, this compound serves as a versatile building block for a range of high-performance organic compounds where chemical stability and specific electronic characteristics are paramount. Halogenated organic compounds are widely used in fields like materials science for their distinct properties. moravek.com The presence of both chlorine and fluorine allows for orthogonal chemical strategies, where one halogen can be selectively reacted while the other remains intact, providing precise control over the synthesis of complex molecules. This makes the compound a valuable starting point for multi-step syntheses of functional dyes, electronic materials, and other specialty chemicals.
Utilization in Pharmaceutical and Agrochemical Synthesis
In the life sciences, fluorinated building blocks are crucial for designing modern drugs and crop protection agents. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This compound provides a scaffold that is frequently utilized in the synthesis of these complex and highly regulated molecules.
The synthesis of modern agrochemicals frequently employs halogenated aromatic intermediates to achieve high efficacy and selectivity. Many insecticides and herbicides derive their biological activity from complex molecular structures built upon substituted benzene (B151609) or pyridine (B92270) rings. For instance, the synthesis of certain benzoylurea (B1208200) insecticides, a class of insect growth regulators, involves the use of chlorinated and fluorinated aniline (B41778) derivatives. google.com A common synthetic route in agrochemistry involves the multi-step transformation of a substituted toluene (B28343) or benzene, such as nitration followed by chlorination and reduction, to create a key amine intermediate. google.com this compound is an ideal starting material for such synthetic pathways, providing the necessary halogenation pattern for developing new and effective pesticides.
Table 2: Application in Bioactive Compound Synthesis This table is interactive.
| Industry | Target Molecule Class | Role of this compound | Representative Structural Motif |
|---|---|---|---|
| Pharmaceutical | APIs (e.g., Antivirals) | Intermediate for introducing a specific halogenated fragment | Chloro-fluorobenzyl group |
Positron Emission Tomography (PET) is a powerful diagnostic imaging technique that relies on tracer molecules labeled with a positron-emitting radionuclide, most commonly Fluorine-18 ([18F]). The synthesis of these PET agents involves incorporating [18F] into a biologically active molecule. moravek.comnih.gov
While this compound itself is not a PET agent, it represents a potential precursor for their synthesis. A critical step in developing new PET tracers is the efficient and rapid incorporation of [18F] into an organic scaffold. One established method is nucleophilic aromatic substitution, where a leaving group on an aromatic ring (such as a chlorine or nitro group) is replaced by [18F]fluoride. The chlorine atom in this compound, activated by the adjacent fluorine atoms, could potentially serve as a site for such a radiofluorination reaction. This would allow for the synthesis of an [18F]-labeled 2,3,6-trifluorotoluene derivative, which could then be further elaborated into a final PET imaging agent for tracking biological processes in vivo.
Advancements in Chemical Synthesis Uncover New Potential for this compound
The landscape of chemical research is in a constant state of evolution, with scientists continually exploring the applications of novel and existing compounds. Among these, this compound has emerged as a compound of interest, although detailed public research on its specific, emerging applications in chemical research and development remains limited.
While comprehensive studies detailing the novel applications of this compound are not widely available in publicly accessible research, the unique structural features of this molecule suggest its potential as a valuable intermediate in various specialized chemical syntheses. The presence of chlorine and fluorine atoms on the toluene ring imparts specific electronic properties and reactivity, making it a candidate for the synthesis of more complex molecules in medicinal chemistry, agrochemicals, and materials science.
The broader class of halogenated toluenes has seen significant use in the development of new pharmaceuticals and agrochemicals. The introduction of chloro and fluoro groups can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, it is plausible that research is being conducted in private industrial laboratories to explore the potential of this compound as a building block for new active ingredients.
In the field of materials science, fluorinated and chlorinated aromatic compounds are utilized in the synthesis of polymers and liquid crystals. The specific substitution pattern of this compound could offer unique properties to resulting materials, such as thermal stability and specific electronic characteristics. However, without published research, these potential applications remain speculative.
Table 1: Investigated Reactions Involving Halogenated Toluene Derivatives
| Reaction Type | Reactant Class | Potential Product Class | Research Focus Area |
| Nucleophilic Aromatic Substitution | Halogenated Toluenes | Substituted Toluenes | Medicinal Chemistry |
| Cross-Coupling Reactions | Halogenated Toluenes | Bi-aryl Compounds | Materials Science |
| Functional Group Transformation | Halogenated Toluenes | Toluene Derivatives with Novel Functionalities | Agrochemicals |
This table is illustrative of the types of reactions that similar compounds undergo and represents potential areas of investigation for this compound.
Table 2: Potential Research Directions for this compound
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of enzyme inhibitors or receptor modulators | The chloro and fluoro substituents can modulate pharmacokinetic and pharmacodynamic properties. |
| Agrochemicals | Development of new herbicides or fungicides | Halogenated aromatic compounds are a known class of agrochemically active molecules. |
| Materials Science | Creation of novel polymers or liquid crystals | The specific substitution pattern may impart desirable thermal or electronic properties. |
This table outlines hypothetical research directions based on the known applications of structurally related compounds.
Currently, detailed research findings and specific data on the emerging applications of this compound in chemical research and development are not available in the public domain. The information presented here is based on the general roles of similar halogenated aromatic compounds in various fields of chemical synthesis. Further research and publication are needed to fully elucidate the specific applications and potential of this compound.
Toxicological Implications and Environmental Behavior of Halogenated Toluene Derivatives General Principles
Mechanistic Toxicology of Related Halogenated Aromatics
The toxicity of halogenated aromatic hydrocarbons is complex and can be initiated through various molecular mechanisms. These mechanisms are often dependent on the compound's structure and its interactions with cellular components.
A significant mechanism underlying the toxicity of aromatic hydrocarbons, including halogenated derivatives, is the induction of oxidative stress. yale.edunih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defenses. yale.edunih.govnih.gov
The metabolism of aromatic compounds by cytochrome P450 (CYP) enzymes can lead to the formation of intermediates that generate ROS, such as superoxide (B77818) anions and hydroxyl radicals. nih.gov These highly reactive species can cause damage to vital cellular macromolecules, including lipids, proteins, and DNA. yale.edunih.gov While direct evidence for 6-Chloro-2,3-difluorotoluene is not available, studies on related compounds like toluene (B28343) show that exposure can lead to the generation of ROS, resulting in oxidative damage. nih.gov Chronic exposure to other polycyclic aromatic hydrocarbons has been shown to induce oxidative stress and lipid peroxidation, which can lead to immunological alterations. mdpi.com
The cellular response to oxidative stress involves the activation of various signaling pathways, such as the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes. springermedizin.de However, excessive and prolonged oxidative stress can overwhelm these protective mechanisms, leading to cellular dysfunction. yale.edunih.gov
Halogenated aromatic hydrocarbons can exert profound effects on cellular processes by altering gene expression. nih.govnih.gov A primary mechanism for many planar polyhalogenated aromatic hydrocarbons, such as certain polychlorinated biphenyls (PCBs) and dioxins, is through the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.govmdpi.com Upon binding to the halogenated aromatic ligand, the AhR translocates to the nucleus and alters the transcription of a wide array of genes. nih.govnih.gov This can lead to a variety of toxic effects, including disruptions in endocrine function, immunotoxicity, and developmental defects. msdvetmanual.com
While the specific interaction of this compound with the AhR is not documented, it is a plausible mechanism of toxicity given its structural class. The resulting changes in gene expression can affect numerous cellular pathways. For instance, studies on toluene have demonstrated that exposure can alter the expression of genes involved in the immune response, cytoskeleton, protein, and energy metabolism. nih.gov Co-exposure to benzene (B151609), toluene, and xylene has been shown to impact benzene metabolism and increase genetic damage. nih.gov Furthermore, exposure to halogenated compounds like pentabrominated diphenyl ether has been found to upregulate transcriptomic changes in pathways related to cancer and metabolic function. frontiersin.org
| Compound Class | Primary Molecular Target | Affected Cellular Processes/Pathways | Potential Toxic Outcomes |
|---|---|---|---|
| Polyhalogenated Aromatic Hydrocarbons (e.g., PCBs, Dioxins) | Aryl Hydrocarbon Receptor (AhR) nih.govnih.govmdpi.com | Enzyme induction, Cell cycle regulation, Hormone signaling nih.govnih.gov | Endocrine disruption, Immunotoxicity, Carcinogenesis msdvetmanual.com |
| Toluene | Not fully elucidated, multiple targets | Immune response, Cytoskeletal organization, Energy metabolism nih.gov | Neurotoxicity, Developmental effects nih.gov |
| Pentabrominated Diphenyl Ether | Multiple, including nuclear receptors | Cancer pathways, Metabolic pathways, Nrf2 antioxidant pathway frontiersin.org | Carcinogenesis, Thyroid hormone disruption frontiersin.org |
The toxicity of halogenated aromatic compounds is strongly influenced by their molecular structure. Key structural features that determine toxicological activity include the number, type, and position of the halogen substituents on the aromatic ring. nih.gov
For many dioxin-like compounds, a planar structure is a prerequisite for high-affinity binding to the AhR. mdpi.com The degree of halogenation also plays a critical role; for instance, the toxicity of chloronaphthalenes generally increases with a higher degree of chlorination. The specific placement of the halogen atoms can also have a significant impact. In a study of fluorine or chlorine-substituted cinnamic acid derivatives, para-substituted compounds showed potent activity against acetylcholinesterase, while ortho-substituted analogues were more active against butyrylcholinesterase. nih.gov
In the case of this compound, the presence of both chlorine and fluorine atoms introduces a mix of electronic and steric properties that will dictate its biological activity. The substitution pattern on the aromatic ring will influence its lipophilicity, metabolic stability, and ability to interact with biological receptors. For example, the substitution of a fluorine atom for a hydroxyl group can have a detrimental effect on cannabinoid receptor binding in some classical cannabinoids, highlighting the subtle yet critical role of specific substitutions. nih.gov
Environmental Fate and Degradation Pathways of Related Compounds
The environmental persistence and fate of halogenated toluenes are governed by a combination of their physicochemical properties and their susceptibility to various degradation processes.
Photolysis, or degradation by light, can be an important environmental fate process for aromatic compounds. The rate of photodegradation is influenced by factors such as the light absorption properties of the molecule and the presence of photosensitizing agents in the environment. For chlorinated polycyclic aromatic hydrocarbons, quantum chemical parameters can be used to develop quantitative structure-property relationship (QSPR) models to predict their photodegradation half-lives. nih.gov The presence of halogen atoms can affect the rate of photolysis. For some chlorinated polyfluoroalkyl substances, reductive dechlorination is an initial step in their degradation under UV light in the presence of sulfite. researchgate.net
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aromatic halides like chlorinated and fluorinated toluenes under typical environmental conditions. The carbon-halogen bond on an aromatic ring is relatively stable and resistant to cleavage by water.
The biodegradation of halogenated toluenes is a key process in their removal from the environment and can occur under both aerobic and anaerobic conditions. The presence of halogen substituents generally increases the persistence of aromatic compounds compared to their non-halogenated counterparts. nih.gov
Under anaerobic conditions, such as in sediments and some groundwater environments, reductive dehalogenation is a primary degradation pathway for chlorinated toluenes. researchgate.netlsu.edu In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. researchgate.net This can lead to the sequential removal of chlorine atoms, ultimately forming toluene, which can then be further degraded. researchgate.net For example, various isomers of trichlorotoluene and dichlorotoluene have been shown to be reductively dechlorinated to toluene in soil slurries under methanogenic conditions. researchgate.net
Aerobic degradation of halogenated aromatics is also possible, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.gov The presence of co-contaminants can influence the rate of biodegradation. For instance, the degradation of toluene by certain microbial cultures was not inhibited by the presence of dichloromethane (B109758) and 1,2-dichloroethane, but was inhibited by higher concentrations of chloroform. uab.cat The rate of toluene biodegradation in soil and water is also highly dependent on temperature, with degradation times increasing significantly as the temperature decreases. core.ac.uk
Abiotic degradation, aside from photolysis, is generally a slower process for these compounds. When released to soil, volatilization is a significant removal mechanism. frontiersin.org Leaching to groundwater is also possible due to the mobility of some of these compounds in soil. frontiersin.org
| Environmental Compartment | Degradation Process | General Principles and Influencing Factors |
|---|---|---|
| Atmosphere | Photolysis | Reaction with photochemically produced hydroxyl radicals is a primary pathway. frontiersin.org Half-life is dependent on atmospheric conditions and molecular structure. nih.gov |
| Water/Soil (Anaerobic) | Biotic: Reductive Dehalogenation | Sequential removal of halogen atoms by anaerobic microorganisms, leading to less halogenated and more degradable compounds. researchgate.netlsu.edu |
| Water/Soil (Aerobic) | Biotic: Oxidation | Initiated by mono- or dioxygenase enzymes, leading to ring hydroxylation and subsequent cleavage. nih.gov Rate is influenced by temperature and presence of co-contaminants. uab.catcore.ac.uk |
| Water | Hydrolysis | Generally a very slow and insignificant process for aromatic halides under normal environmental pH and temperature. |
Metabolic Transformation Products
The biotransformation of halogenated toluene derivatives is a critical process that determines their toxic potential and persistence in biological systems. Metabolism primarily occurs in the liver, where cytochrome P450 (CYP) enzymes initiate oxidative reactions. pnas.orgresearchgate.net The two principal metabolic pathways for these compounds are side-chain (methyl group) oxidation and aromatic ring hydroxylation. researchgate.netresearchgate.net
Side-chain oxidation is a common route, beginning with the hydroxylation of the methyl group to form a benzyl (B1604629) alcohol derivative. This alcohol is subsequently oxidized by alcohol and aldehyde dehydrogenases to the corresponding benzoic acid. researchgate.net This benzoic acid can then be conjugated with endogenous molecules like glycine (B1666218) to form hippuric acid derivatives, which are more water-soluble and readily excreted in urine. researchgate.net
Aromatic ring oxidation proceeds via the formation of an epoxide intermediate. This reactive epoxide can then undergo several transformations. It can be hydrolyzed by epoxide hydrolase to a dihydrodiol, rearrange non-enzymatically to form various isomeric phenols (cresols), or be conjugated with glutathione (B108866) (GSH). researchgate.net The specific metabolites formed depend on the nature and position of the halogen substituents on the toluene ring. For instance, studies on 2-chloro- and 2-bromotoluene (B146081) have shown that they are oxidized into at least six different metabolites, including halogenated phenols and benzoic acids. researchgate.net The toxicity of many halogenated solvents is directly associated with their biotransformation, which can lead to the formation of stable, toxic metabolites or reactive, electrophilic intermediates. sjweh.finih.gov
Table 1: Principal Metabolic Pathways for Halogenated Toluene Derivatives
| Metabolic Pathway | Initial Step | Key Enzymes | Primary Products |
|---|---|---|---|
| Side-Chain Oxidation | Hydroxylation of the methyl group | Cytochrome P450 | Benzyl alcohols |
| Oxidation of alcohol | Alcohol Dehydrogenase | Benzaldehydes | |
| Oxidation of aldehyde | Aldehyde Dehydrogenase | Benzoic acids | |
| Conjugation | Glycine N-acyltransferase | Hippuric acids | |
| Aromatic Ring Oxidation | Epoxidation of the aromatic ring | Cytochrome P450 | Arene oxides (epoxides) |
| Rearrangement | Non-enzymatic | Halogenated phenols (cresols) |
Analytical Methods for Environmental Monitoring and Biological Samples
Accurate detection and quantification of halogenated toluene derivatives in environmental matrices (such as air, water, and soil) and biological samples (like blood and urine) are essential for exposure assessment and environmental monitoring. env.go.jpnih.gov Gas chromatography and liquid chromatography, coupled with mass spectrometry, are the predominant analytical techniques employed for this purpose. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated toluenes. nih.govoup.com The methodology involves separating compounds in a mixture using a gas chromatograph and then identifying and quantifying them using a mass spectrometer.
The process typically begins with sample preparation to isolate and concentrate the analytes. For environmental samples, methods like purge-and-trap or headspace analysis are common for extracting volatile compounds from water or solid matrices. nih.gov For air monitoring, samples can be collected and concentrated on adsorbent materials. osha.gov
Once injected into the GC, the sample is vaporized, and the components are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. nih.gov As each separated compound elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (commonly through electron ionization) and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. oup.comnih.gov GC-MS provides high sensitivity and selectivity, making it suitable for detecting trace amounts of halogenated toluenes in complex environmental and biological samples. nih.gov
Table 2: Illustrative GC-MS Parameters for Toluene Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5 MS (cross-linked 5% methyl phenyl silicone), 30 m x 0.25-mm i.d., 0.25-mm film thickness oup.com |
| Carrier Gas | Helium, 1 mL/min oup.com |
| Injector Temperature | 250°C oup.com |
| Oven Program | Initial 70°C (2 min), ramp to 230°C at 20°C/min, hold for 2 min oup.com |
| MS Interface Temp. | 280°C oup.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV oup.com |
| Mass Scan Range | m/z 50 to 550 oup.com |
Note: These are general parameters for toluene analysis; specific methods for this compound would require optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly valuable for analyzing compounds that are non-volatile, thermally unstable, or highly polar. sigmaaldrich.com This includes many of the conjugated metabolites of halogenated toluenes, such as glucuronide and glutathione adducts, which are often too polar to be analyzed effectively by GC. mdpi.com
In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) based on its partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer. A key component is the interface, such as an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid stream before they enter the mass analyzer. mdpi.com
LC-MS is highly sensitive and allows for the detection of halogenated compounds by identifying their characteristic isotopic patterns, which arise from the natural abundance of halogen isotopes (e.g., ³⁵Cl and ³⁷Cl). researchgate.netnih.gov The purity of solvents and reagents used in the mobile phase is critical, as impurities can cause ion suppression or high background noise, affecting the sensitivity and accuracy of the analysis. sigmaaldrich.comsigmaaldrich.com
Q & A
(Basic) What synthetic routes are recommended for 6-chloro-2,3-difluorotoluene, and how can reaction conditions be optimized for high yield?
The synthesis of halogenated toluenes often involves regioselective halogenation or functional group transformations. For example, the Sandmeyer reaction (using diazonium intermediates) and chlorination/fluorination of precursor aromatic compounds are common strategies . Optimization may include controlling temperature (e.g., low temps for diazonium stability), solvent polarity (e.g., using DMF for solubility), and catalysts (e.g., CuCl for chlorination). Computational modeling (DFT) can predict regioselectivity to minimize byproducts .
(Basic) What analytical techniques are suitable for characterizing this compound’s structure and purity?
Key methods include:
- NMR spectroscopy : and NMR to confirm fluorine and chlorine positions.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray crystallography : Resolve crystal structure and substituent orientation.
- HPLC : Assess purity using reverse-phase columns with UV detection (λ ~254 nm) .
(Basic) How does the chloro-fluoro substitution pattern influence reactivity in cross-coupling reactions?
The electron-withdrawing effects of fluorine and chlorine alter aromatic ring electrophilicity. Fluorine at the ortho position increases steric hindrance, while chlorine at para enhances stability of intermediates. For Suzuki couplings, use Pd catalysts (e.g., Pd(PPh)) and optimize base strength (e.g., KCO) to balance reactivity and side reactions .
(Advanced) How can DFT calculations predict electronic properties and reaction pathways for this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can model:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
- HOMO-LUMO gaps : Predict charge-transfer behavior in materials science applications .
- Transition states : Simulate reaction mechanisms (e.g., SNAr) for regioselective substitutions .
(Advanced) What role does this compound play in synthesizing fluorinated polymers for electronic materials?
As a monomer, it can enhance polymer thermal stability and dielectric properties. For example, copolymerization with perfluorinated olefins (e.g., tetrafluoroethylene) via radical initiators (e.g., AIBN) yields materials with low refractive indices and high chemical resistance. Characterization includes TGA for degradation profiles and impedance spectroscopy for conductivity .
(Advanced) How do solvent effects impact the fluorescence of this compound derivatives?
Derivatives like 6-chloro-2,3-naphthalimides exhibit solvatochromism. In polar solvents (e.g., water), excited-state charge transfer reduces quantum yields (Φ), while non-polar solvents (e.g., hexane) enhance Φ due to restricted molecular motion. Time-resolved fluorescence spectroscopy can measure lifetimes (τ) to correlate with solvent polarity .
(Advanced) What strategies mitigate environmental persistence of this compound?
- Biodegradation studies : Use soil microcosms to assess microbial breakdown pathways.
- Advanced oxidation processes (AOPs) : Ozone/UV treatment degrades aromatic rings via hydroxyl radicals.
- Computational models : QSAR predicts toxicity endpoints (e.g., LC) to guide safer design .
(Advanced) How can isotopic labeling (e.g., deuterium) be incorporated for metabolic tracing?
Deuterated analogs (e.g., this compound-D) are synthesized via H/D exchange using DO and acid catalysts or by starting with deuterated precursors. LC-MS/MS tracks labeled metabolites in biological systems, enabling pharmacokinetic studies .
(Basic) What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation; monitor airborne concentrations with GC-MS.
- Dispose of waste via halogenated solvent incineration .
(Advanced) What mechanistic insights explain degradation pathways under UV irradiation?
UV exposure cleaves C-Cl bonds via homolytic fission, generating aryl radicals. These intermediates react with O to form quinones or with HO for hydroxylation. ESR spectroscopy detects radical species, while GC-MS identifies degradation products like 2,3-difluorobenzoic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
